molecular formula C24H36N6O8 B562709 H-Ala-Ala-Ala-Tyr-Ala-Ala-OH CAS No. 107865-42-9

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH

Cat. No.: B562709
CAS No.: 107865-42-9
M. Wt: 536.586
InChI Key: QMJRMHGWIHXNKG-XFEXQEHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Ala-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of six amino acids. It starts with an alanine (Ala) residue at the N-terminus and ends with an alanine residue at the C-terminus. The sequence is Ala-Ala-Ala-Tyr-Ala-Ala. The ‘H-’ at the beginning represents a hydrogen atom that is part of the amine group of the N-terminal alanine, and the ‘-OH’ at the end represents a hydroxyl group that is part of the carboxyl group of the C-terminal alanine .


Synthesis Analysis

Peptides like this one are typically synthesized using techniques such as solid-phase peptide synthesis (SPPS). This involves attaching the first amino acid to a solid support, then sequentially adding the remaining amino acids one at a time. Each addition involves two steps: deprotection of the last amino acid added (to expose its reactive amine group), and coupling of the next amino acid .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. In general, peptides adopt a conformation that minimizes steric clashes and maximizes favorable interactions, such as hydrogen bonding .


Chemical Reactions Analysis

Peptides can participate in various chemical reactions, most of which involve the peptide bonds that link the amino acids together. For example, under acidic conditions, peptides can undergo hydrolysis, a reaction that breaks the peptide bonds and yields the constituent amino acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by the properties of its amino acids. For example, the presence of tyrosine (Tyr) in “this compound” could make the peptide absorb UV light, as tyrosine residues are known to do so .

Scientific Research Applications

Peptide-Based Antiplasmodial Activity

The peptide H-Ala-Ala-Ala-Tyr-Ala-Ala-OH, by virtue of its alanine and tyrosine composition, may share similarities with peptides investigated for their antimalarial activities. For example, peptides derived from angiotensin II, incorporating alanine substitutions, showed significant antiplasmodial activity against Plasmodium species. This suggests a potential avenue for exploring this compound in antimalarial research, leveraging its amino acid sequence for bioactivity investigations (Silva et al., 2014).

Peptide Interaction with Oncoproteins

Further, peptides containing sequences with multiple alanine residues have been studied for their ability to inhibit oncoprotein binding, highlighting the potential of alanine-rich peptides like this compound in cancer research. Specifically, a peptide with a sequence designed to block the binding site of the p21ras family of oncoproteins demonstrated that certain arrangements of alanine can mimic oncoprotein receptors, potentially interfering with carcinogenic signaling pathways (Mzareulov, 2005).

Structural Studies and Polymerization

The study of polyalanine sequences has also contributed to understanding the structural basis of protein folding and polymorphism. Research into antiparallel polyalanine sequences, akin to the alanine-rich segments of this compound, has provided insights into the packing arrangements of polypeptides, which are fundamental in the development of biomaterials and the design of novel peptides with specific structural properties (Asakura et al., 2012).

Lipid Flippase Function in Plant Growth

Investigations into lipid flippases in Arabidopsis have revealed that certain lipid flippases are crucial for cell expansion and plant growth. This research indicates the broader biological significance of peptides and proteins in regulating lipid movement across cellular membranes, suggesting potential research applications for peptides like this compound in studying membrane dynamics and its effects on cellular physiology (Davis et al., 2020).

Future Directions

The study and application of peptides is a rapidly advancing field. Peptides like “H-Ala-Ala-Ala-Tyr-Ala-Ala-OH” could be studied for their potential biological activity, stability, or other properties. They could also be used as building blocks for the synthesis of larger proteins .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJRMHGWIHXNKG-XFEXQEHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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